molecular formula C15H14N2OS B5191042 (2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-4-ylmethanone

(2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-4-ylmethanone

Cat. No.: B5191042
M. Wt: 270.4 g/mol
InChI Key: RTPYEIPXSXERFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-4-ylmethanone is a heterocyclic compound that features both a thiazolidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-4-ylmethanone typically involves the reaction of a thiazolidine derivative with a pyridine derivative. One common method involves the condensation of 2-phenyl-1,3-thiazolidine-4-one with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as anhydrous zinc chloride, in a solvent like tetrahydrofuran at reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazolidine-pyridine derivatives.

Scientific Research Applications

(2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-4-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-4-ylmethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme MurB, which is involved in bacterial cell wall synthesis . This inhibition occurs through binding to the active site of the enzyme, preventing its normal function and leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiazolidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

(2-phenyl-1,3-thiazolidin-3-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-14(12-6-8-16-9-7-12)17-10-11-19-15(17)13-4-2-1-3-5-13/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPYEIPXSXERFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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